Rubidium chromate is used in the fabrication of rubidium vapor dispensers based on highly oriented pyrolytic graphite (HOPG) intercalated with metallic rubidium .
Application Summary: These dispensers are used in physics experiments that require the on-demand production of a clean, dilute vapor . The simple electronic structure and strong transitions of alkalis facilitate laser cooling and make them very attractive candidates for atomic sensors .
Method of Application: The rubidium is intercalated within the HOPG, creating a dispenser that holds an order of magnitude more rubidium in a similar volume, requires less than one-fourth the heating power, and emits less than one-half as many impurities compared to commercial chromate salt dispensers .
Results and Outcomes: The use of these dispensers can positively impact the rest of the experiment, as they produce extremely pure alkali vapors . The emitted rubidium interacts with background gas, causing a getter effect .
Rubidium chromate is an inorganic compound with the chemical formula RbCrO. It is a bright yellow powder that is soluble in water and exhibits alkaline properties when dissolved. The compound consists of rubidium ions (Rb) and chromate ions (CrO), where rubidium, a highly reactive alkali metal, imparts unique properties to the compound. Rubidium chromate is classified as an oxidizing agent and can pose health risks upon exposure, including skin irritation and potential toxicity due to the presence of chromium .
Rubidium chromate is a toxic compound. Inhalation, ingestion, or skin contact can cause irritation, respiratory problems, and gastrointestinal distress []. Chronic exposure may lead to more severe health issues, including cancer [].
Rubidium chromate is not flammable.
Rubidium chromate can react with strong acids or reducing agents, releasing hazardous fumes [].
Rubidium chromate exhibits notable biological activity, primarily due to its chromium content. Chromium compounds are known for their potential toxicity, particularly hexavalent chromium, which can cause skin ulcers and respiratory issues upon prolonged exposure. Rubidium itself can substitute potassium in biological systems, potentially leading to toxicity when present in high concentrations . Studies indicate that a high ratio of rubidium to potassium intake can lead to adverse effects in animals, such as weight loss and neurological symptoms .
Rubidium chromate can be synthesized through several methods:
Rubidium chromate has several applications across various industries:
Research on the interactions of rubidium chromate with biological systems indicates that it can affect cell viability and induce oxidative stress due to its chromium content. Studies have shown that exposure to chromium compounds may lead to cellular damage and inflammation, highlighting the importance of understanding its biological interactions for safety assessments .
Rubidium chromate shares similarities with several other alkali metal chromates. Here is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Solubility in Water | Oxidizing Properties | Biological Activity |
---|---|---|---|---|
Rubidium Chromate | RbCrO | Soluble | Yes | Toxicity due to chromium |
Potassium Chromate | KCrO | Soluble | Yes | Toxicity due to chromium |
Cesium Chromate | CsCrO | Soluble | Yes | Toxicity due to chromium |
Lithium Chromate | LiCrO | Soluble | Yes | Less toxic compared to others |
Rubidium chromate is unique among these compounds primarily due to the reactivity of rubidium compared to potassium and cesium. Its alkaline nature and specific biological interactions also set it apart from other alkali metal chromates.
Rubidium chromate is synthesized via solid-state reactions involving rubidium halides and chromate precursors. A common method employs rubidium chloride (RbCl) and ammonium dichromate (NH₄)₂Cr₂O₇ under controlled thermal conditions:
Reaction Pathway:
$$ \text{RbCl} + \text{(NH}4\text{)}2\text{Cr}2\text{O}7 \xrightarrow{\Delta} \text{Rb}2\text{CrO}4 + \text{by-products} $$
Key steps include:
Advantages:
Table 1: Solid-State Synthesis Parameters
Reactants | Temperature (°C) | By-Products | Yield (%) | Purity (%) |
---|---|---|---|---|
RbCl + (NH₄)₂Cr₂O₇ | 350 | NH₃, HCl | 85–90 | 99.5–99.9 |
Rb₂CO₃ + CrO₃ | 200 | CO₂, H₂O | 75–80 | 98–99.5 |
Solution methods offer precise control over crystal morphology. Rubidium carbonate (Rb₂CO₃) is neutralized with chromic acid (H₂CrO₄) to form Rb₂CrO₄:
Reaction:
$$ \text{Rb}2\text{CO}3 + \text{CrO}3 \xrightarrow{\text{H}2\text{O}} \text{Rb}2\text{CrO}4 + \text{CO}2 \uparrow + \text{H}2\text{O} $$
Key Considerations:
Table 2: Solution Crystallization Conditions
Parameter | Value/Range | Impact on Product Quality |
---|---|---|
Solubility (25°C) | 43.265 g/100g H₂O | High yield |
Temperature | 60–80°C | Faster crystallization |
Impurity Control | <0.01% Na, K | Purity >99.9% |
Rb₂CrO₄ exhibits polymorphism, with orthorhombic and triclinic structures reported. Single-crystal NMR studies reveal two distinct rubidium sites with varying quadrupole coupling constants (CQ) and chemical shielding anisotropy (CSA):
Site 1:
Site 2:
Table 3: Crystallographic Data for Rb₂CrO₄ Polymorphs
Property | Orthorhombic | Triclinic |
---|---|---|
Space Group | Puma | P1 |
Lattice Parameters (Å) | a=7.39, b=10.32, c=6.23 | a=7.40, b=10.30, c=6.22 |
Density (g/cm³) | 3.518 | 3.518 |
Rubidium ions adopt ionic coordination in the chromate lattice. X-ray diffraction and NMR studies indicate:
Key Interactions:
Rubidium chromate serves as a versatile oxidizing agent in spectrophotometric assays, enabling the quantification of transition metals through chromogenic reactions. The chromate ion (CrO₄²⁻) participates in redox processes that generate measurable chromophores, often acting as an intermediary oxidizer. For instance, in the determination of iron(II), Rb₂CrO₄ oxidizes Fe²⁺ to Fe³⁺ in acidic media, with the resulting chromate reduction product (Cr³⁺) forming a complex with organic ligands like 1,10-phenanthroline. The absorbance of this complex at 510 nm correlates linearly with iron concentration, achieving detection limits as low as 0.05 ppm [1] [7].
A representative methodology involves the following steps:
Table 1: Spectrophotometric Applications of Rb₂CrO₄ in Metal Ion Analysis
Target Ion | λ_max (nm) | Linear Range (ppm) | Interfering Species |
---|---|---|---|
Fe²⁺ | 510 | 0.1–5.0 | Cu²⁺, Mn²⁺ |
Mn²⁺ | 525 | 0.2–10.0 | Co²⁺, Ni²⁺ |
Cu²⁺ | 435 | 0.05–2.0 | Fe³⁺, Zn²⁺ |
The selectivity of Rb₂CrO₄-based methods is enhanced by pH optimization. For manganese determination, adjusting the solution to pH 3.5–4.0 suppresses interference from cobalt and nickel, while maintaining sufficient oxidative capacity [3] [7]. Recent advances exploit Rb₂CrO₄’s stability in mixed-solvent systems, enabling trace analysis in organic matrices such as petroleum derivatives [7].
Rubidium chromate-modified electrodes exhibit enhanced electron transfer kinetics, making them invaluable in electrochemical sensors. The incorporation of CrO₄²⁻ into carbon paste or screen-printed electrodes facilitates the amperometric detection of species like nitrite and sulfide. For example, a Rb₂CrO₄-doped carbon paste electrode demonstrates a 120 mV reduction in overpotential for nitrite oxidation compared to unmodified electrodes, with a linear response from 1–100 μM [4] [6].
The mechanism involves surface-mediated redox cycling:
$$
\text{CrO}4^{2-} + 3\text{e}^- + 8\text{H}^+ \rightarrow \text{Cr}^{3+} + 4\text{H}2\text{O}
$$
This reaction provides a catalytic pathway for analyte oxidation, improving sensitivity. Figure 1 illustrates the cyclic voltammogram of a Rb₂CrO₄-modified electrode in the presence of nitrite, showing a distinct oxidation peak at +0.68 V (vs. Ag/AgCl).
Key Developments:
Rubidium chromate’s anion-exchange properties underpin its utility in indirect anion quantification. In sulfate determination, Rb₂CrO₄ reacts with barium ions to form BaCrO₄, a sparingly soluble precipitate. Excess Ba²⁺ is then titrated with EDTA, with the endpoint detected via potentiometry. The method achieves ±2% accuracy for sulfate concentrations ≥10 ppm [3] [4].
For halide analysis, chromate displacement reactions are employed:
$$
2\text{X}^- + \text{PbCrO}4 \rightarrow \text{PbX}2 + \text{CrO}_4^{2-}
$$
The liberated CrO₄²⁻ is quantified spectrophotometrically at 370 nm, enabling chloride, bromide, and iodide differentiation based on reaction kinetics [7].
Table 2: Anion Detection Limits Using Rb₂CrO₄-Based Methods
Anion | Method | LOD (ppm) | Matrix |
---|---|---|---|
SO₄²⁻ | Gravimetric | 5.0 | Industrial wastewater |
Cl⁻ | Spectrophotometric | 0.1 | Drinking water |
NO₃⁻ | Electrochemical | 0.05 | Soil extracts |
Oxidizer;Irritant;Health Hazard;Environmental Hazard